molecular formula C10H11BrFNO2 B8531446 methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate

Cat. No.: B8531446
M. Wt: 276.10 g/mol
InChI Key: YHHWOAUHXSLPKN-UHFFFAOYSA-N
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Description

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate is a synthetic organic compound with the molecular formula C10H11BrFNO2 It is characterized by the presence of an amino group, a bromo-fluoro substituted phenyl ring, and a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group and the formation of the propionic acid methyl ester. The reaction conditions often require the use of specific reagents such as bromine, fluorine sources, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the halogenated phenyl ring allows the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-chloro-2-fluoro-phenyl)-propionic acid methyl ester
  • 2-Amino-2-(5-bromo-2-chloro-phenyl)-propionic acid methyl ester
  • 2-Amino-2-(5-bromo-2-iodo-phenyl)-propionic acid methyl ester

Uniqueness

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12/h3-5H,13H2,1-2H3

InChI Key

YHHWOAUHXSLPKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The hydrolysis of the (RS)-5-(5-bromo-2-fluoro-phenyl)-5-methyl-imidazolidine-2,4-dione with 6 N sodium hydroxide solution and esterification of the resulting (RS)-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionic acid with methanol and thionylchloride yielded the (RS)-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionic acid methylester as a light yellow oil. The purity of the product allowed using it in the next step without further purification. Mass (calculated) C10H11BrFNO2 [276.107]; (found) [M+H]+=276 and [M+2+H]+=278.
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